Scaffold Identification as a Privileged Core for Acetylcholinesterase (AChE) Inhibition in Alzheimer's Disease Research
In a high-throughput virtual screening campaign followed by in vitro validation, the scaffold 1-ethyl-3-methoxy-3-methylpyrrolidine, a direct synthetic derivative of the core (3R)-3-methoxy-3-methylpyrrolidine structure, was identified as one of only two privileged scaffolds that yielded hits with IC50 values of less than 50 μM against acetylcholinesterase (AChE). This finding quantitatively distinguishes this 3,3-disubstituted pyrrolidine framework from the vast majority of other screened chemical space, highlighting its potential as a productive starting point for medicinal chemistry optimization in neurodegenerative disease programs [1].
| Evidence Dimension | Acetylcholinesterase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Scaffold identified as a hit with IC50 < 50 μM |
| Comparator Or Baseline | >95% of the 720 screened compounds were inactive or had IC50 > 50 μM |
| Quantified Difference | Enriched in the top-performing hit fraction |
| Conditions | In vitro biochemical assay using human acetylcholinesterase |
Why This Matters
This data provides quantitative evidence that the 3-methoxy-3-methyl-pyrrolidine core, from which the (3R) enantiomer is derived, is a validated and enriched scaffold for AChE inhibition, offering a higher probability of success for drug discovery projects compared to a random pyrrolidine analog.
- [1] van der Westhuizen, C. J., Stander, A., Riley, D. L., & Panayides, J. L. (2022). Discovery of Novel Acetylcholinesterase Inhibitors by Virtual Screening, In Vitro Screening, and Molecular Dynamics Simulations. Journal of Chemical Information and Modeling, 62(1), 198-211. doi:10.1021/acs.jcim.1c01030. View Source
